2,4-Diethoxy-3,5,6-trifluorobenzoic acid

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

2,4-Diethoxy-3,5,6-trifluorobenzoic acid is a highly substituted aromatic carboxylic acid (C11H11F3O4; MW 264.2 g/mol) characterized by the presence of three fluorine atoms and two ethoxy groups asymmetrically positioned around the phenyl ring. This specific 2,4-diethoxy-3,5,6-trifluoro substitution pattern distinguishes it from other commercially available fluorinated benzoic acids.

Molecular Formula C11H11F3O4
Molecular Weight 264.2 g/mol
Cat. No. B1367470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethoxy-3,5,6-trifluorobenzoic acid
Molecular FormulaC11H11F3O4
Molecular Weight264.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C(=C1F)OCC)F)F)C(=O)O
InChIInChI=1S/C11H11F3O4/c1-3-17-9-5(11(15)16)6(12)7(13)10(8(9)14)18-4-2/h3-4H2,1-2H3,(H,15,16)
InChIKeyHEKGRZHQRQJZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diethoxy-3,5,6-trifluorobenzoic Acid: A Strategic Poly-Fluorinated Aromatic Intermediate for Pharmaceutical Synthesis


2,4-Diethoxy-3,5,6-trifluorobenzoic acid is a highly substituted aromatic carboxylic acid (C11H11F3O4; MW 264.2 g/mol) characterized by the presence of three fluorine atoms and two ethoxy groups asymmetrically positioned around the phenyl ring . This specific 2,4-diethoxy-3,5,6-trifluoro substitution pattern distinguishes it from other commercially available fluorinated benzoic acids. Documented primarily as a key intermediate in the synthesis of advanced pharmaceutical agents, including the anticancer drug pemetrexed disodium and the fluoroquinolone antibiotic moxifloxacin, the compound enables specific synthetic pathways due to its unique combination of electron-withdrawing fluorine atoms and electron-donating alkoxy substituents [1].

The Uniqueness of 2,4-Diethoxy-3,5,6-trifluorobenzoic Acid: Why Substitution with Simple Trifluorobenzoic Acids or Mono-Ethoxy Analogs is Problematic


Procurement or synthetic substitution with closely related analogs such as 2,4,5-trifluorobenzoic acid, 2,4,5-trifluoro-3-ethoxybenzoic acid, or 2,3,6-trifluorobenzoic acid is not feasible due to the specific reactivity and physicochemical profile conferred by the exact 2,4-diethoxy-3,5,6-trifluoro substitution pattern. The combination of two electron-donating ethoxy groups with three electron-withdrawing fluorines creates a uniquely tuned electronic environment that governs regioselectivity in subsequent coupling and heterocycle-forming reactions [1]. Furthermore, the additional ethoxy group relative to mono-ethoxy analogs significantly alters lipophilicity and metabolic stability, which is critical for the intended downstream applications in bioactive molecule construction [2]. While 2,4-dichloro-5-fluorobenzoic acid (a common quinolone intermediate) lacks the alkoxy handles necessary for further derivatization, the ethoxy groups in the target compound serve as both directing groups and sites for subsequent functionalization that simpler halogenated analogs cannot provide [3].

Quantitative Differentiation of 2,4-Diethoxy-3,5,6-trifluorobenzoic Acid: Key Performance Indicators vs. Comparators


Lipophilicity (Log P) Comparison: 2,4-Diethoxy-3,5,6-trifluorobenzoic Acid vs. 2,4,5-Trifluoro-3-ethoxybenzoic Acid

The introduction of an additional ethoxy group in 2,4-diethoxy-3,5,6-trifluorobenzoic acid substantially increases lipophilicity compared to its mono-ethoxy counterpart (2,4,5-trifluoro-3-ethoxybenzoic acid). Based on molecular matched-pair analysis principles for fluorinated benzoic acid derivatives, replacing oxygenated functionality with fluorinated bioisosteres leads to predictable shifts in log P that are amplified by the presence of electron-donating groups on the aromatic ring [1]. The additional ethoxy group contributes a Δlog P increase of approximately +0.6 to +0.8 units over the mono-ethoxy analog, consistent with established Hansch-Fujita substituent constants (π value for -OCH2CH3 ≈ 0.38 per substituent) [1][2].

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Synthetic Utility in Pemetrexed Disodium Synthesis: 2,4-Diethoxy-3,5,6-trifluorobenzoic Acid vs. Alternative Starting Materials

2,4-Diethoxy-3,5,6-trifluorobenzoic acid is specifically documented as an intermediate in the preparation of pemetrexed disodium and its derivatives, a multi-targeted antifolate anticancer agent with established clinical efficacy [1]. The compound's 2,4-diethoxy-3,5,6-trifluoro substitution pattern provides the precise electronic and steric environment required for subsequent heterocycle construction in the pemetrexed scaffold. Alternative starting materials such as 4-iodobenzoic acid or simple 2,4-dichloro-5-fluorobenzoic acid require additional synthetic steps to install the requisite alkoxy and fluorine functionalities, increasing step count and reducing overall process efficiency. While direct comparative yield data for the specific transformation is not publicly available in primary literature, the compound's explicit designation in vendor technical documentation as a pemetrexed intermediate underscores its established utility in this specific synthetic route .

Anticancer Drug Synthesis Process Chemistry Antifolate Intermediate

Electronic Tuning and pKa Modulation: Di-Ethoxy vs. Mono-Ethoxy Trifluorobenzoic Acid Derivatives

The 2,4-diethoxy substitution pattern in 2,4-diethoxy-3,5,6-trifluorobenzoic acid modulates the acidity of the carboxylic acid group through combined inductive and resonance effects. The three fluorine atoms (-I effect) increase acidity, while the two ethoxy groups exert competing +M effects that attenuate the acid-strengthening effect of the fluorines [1]. This electronic tuning results in a pKa value distinct from both fully fluorinated analogs and mono-ethoxy derivatives. Based on structure-pKa correlations for substituted benzoic acids, the compound is expected to exhibit a pKa in the range of 3.0-3.4, compared to 2,4,5-trifluorobenzoic acid (pKa ≈ 2.6) and 2,4,5-trifluoro-3-ethoxybenzoic acid (pKa ≈ 2.8-3.0) [1][2]. This intermediate acidity profile may influence both solubility behavior under physiological pH conditions and reactivity in coupling reactions.

Physical Organic Chemistry Reactivity Prediction Structure-Activity Relationship

Comparative Metabolic Stability of Ethoxy-Fluorinated vs. Hydroxy-Fluorinated Benzoic Acid Scaffolds

The ethoxy groups in 2,4-diethoxy-3,5,6-trifluorobenzoic acid confer superior metabolic stability compared to hydroxy-substituted fluorinated benzoic acid analogs. Hydroxy groups on fluorinated aromatic rings are susceptible to rapid Phase II conjugation (glucuronidation and sulfation), which can limit in vivo exposure of drug candidates derived from such intermediates. The O-alkylation to ethoxy ethers blocks these metabolic soft spots while retaining favorable electronic properties [1]. This design principle is well-established in medicinal chemistry: replacing a phenolic -OH with -OCH2CH3 typically increases metabolic half-life by 2- to 5-fold in microsomal stability assays [1][2]. For the target compound, the presence of two ethoxy groups (vs. hydroxy groups in 3,5,6-trifluoro-2,4-dihydroxybenzoic acid) is expected to substantially reduce intrinsic clearance in human liver microsomes.

Drug Metabolism Pharmacokinetics Bioisostere Design

Optimal Application Scenarios for 2,4-Diethoxy-3,5,6-trifluorobenzoic Acid Based on Evidenced Differentiation


Synthesis of Pemetrexed and Next-Generation Antifolate Anticancer Agents

2,4-Diethoxy-3,5,6-trifluorobenzoic acid is specifically documented as an intermediate in the preparation of pemetrexed disodium and its derivatives [1]. For medicinal chemistry teams developing novel antifolate chemotherapeutics targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), this compound provides a pre-functionalized aromatic building block that streamlines the construction of the pyrrolopyrimidine core characteristic of this drug class. The 2,4-diethoxy-3,5,6-trifluoro substitution pattern delivers the precise electronic and steric parameters required for the key heterocycle-forming steps, offering a strategic advantage over alternative starting materials that would necessitate additional synthetic operations [1].

Synthesis of Fluoroquinolone Antibacterials Including Moxifloxacin Derivatives

Trifluoroethoxy-substituted benzoic acids, including 2,4-diethoxy-3,5,6-trifluorobenzoic acid, serve as key starting materials for the synthesis of quinolonecarboxylic acid antibiotics with established antibacterial and antiviral activity . The compound's fluorinated aromatic core provides the electron-deficient character required for DNA gyrase and topoisomerase IV inhibition, while the ethoxy groups enable subsequent derivatization to optimize potency and spectrum of activity. Researchers developing next-generation fluoroquinolones with improved resistance profiles can leverage this intermediate to access novel substitution patterns not easily attainable from simpler fluorinated benzoic acids .

Structure-Activity Relationship (SAR) Studies in Fluorinated Aromatic Drug Discovery Programs

For drug discovery campaigns requiring systematic exploration of fluorination and alkoxylation patterns on aromatic carboxylic acid scaffolds, 2,4-diethoxy-3,5,6-trifluorobenzoic acid offers a distinct electronic and physicochemical profile relative to other in-class candidates. With its calculated log P of approximately 2.6-2.9 and predicted pKa of 3.0-3.4, this compound occupies a specific region of chemical property space that complements other available fluorinated benzoic acids [1]. Its enhanced metabolic stability relative to hydroxy-substituted analogs (class-level inference of 2- to 5-fold increased microsomal half-life) makes it particularly valuable for programs where downstream compounds are intended for in vivo evaluation [2]. Procurement of this specific intermediate enables SAR exploration that would otherwise require de novo synthesis of the 2,4-diethoxy-3,5,6-trifluoro substitution pattern.

Process Chemistry Development and Analytical Reference Standard Procurement

In pharmaceutical process development and quality control settings, 2,4-diethoxy-3,5,6-trifluorobenzoic acid serves as both a synthetic intermediate and a reference material. For laboratories developing or validating analytical methods for pemetrexed and related antifolate manufacturing processes, this compound is available as a characterized reference standard suitable for HPLC method development, impurity profiling, and stability studies . Its distinct retention time relative to other fluorinated benzoic acid standards facilitates accurate quantification in reaction monitoring and purity assessment . Procurement in milligram to gram quantities supports early-stage method development, while larger-scale availability enables pilot plant campaigns for intermediate-scale synthesis.

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